molecular formula C16H14BrClO B8445643 4-Bromo-2,2-diphenylbutyric chloride

4-Bromo-2,2-diphenylbutyric chloride

Cat. No.: B8445643
M. Wt: 337.64 g/mol
InChI Key: GJVLGFXSSHQNGT-UHFFFAOYSA-N
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Description

4-Bromo-2,2-diphenylbutyric chloride is a useful research compound. Its molecular formula is C16H14BrClO and its molecular weight is 337.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14BrClO

Molecular Weight

337.64 g/mol

IUPAC Name

4-bromo-2,2-diphenylbutanoyl chloride

InChI

InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

GJVLGFXSSHQNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2,2-diphenylbutyric acid 23 g (72 mmol) was suspended in 150 mL of chloroform. At room temperature, 20 mL (270 mmol) of thionyl chloride was added dropwise to the resulting suspension. After addition of 0.2 mL of dimethylformamide, the resulting mixture was heated under reflux for 4 hours. After completion of the reaction, the solvent was concentrated under reduced pressure, whereby 23 g (yield: 94.7%) of 4-bromo-2,2-diphenylbutyric chloride was obtained.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromo-2,2-diphenylbutyric acid (D) (Aldrich Chemical Company, Inc.) (23 g, 72 mmol) was suspended in chloroform (150 mL), and thionyl chloride (20 mL) was added dropwise. After addition of thionyl chloride, DMF (0.2 mL) was added, and the resulting solution was heated at reflux for 4 hours. The reaction mixture was then concentrated under reduced pressure to provide 4-bromo-2,2-diphenylbutyric acid chloride (E) as a pale yellow oil that was used for next step without further purification.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Bromo-2,2-diphenylbutyric acid (Compound B(1), 23 g, 72 mmol) was suspended in 150 mL of chloroform, and 20 mL of thionyl chloride (270 mmol) was added dropwise. After addition of the thionyl chloride, 0.2 mL of dimethylformamide was added and the resulting solution heated at reflux for about 4 h. The reaction mixture was then concentrated under reduced pressure to provide 4-bromo-2,2-diphenylbutyric chloride (Compound D(1)) as a pale yellow oil that was used in the following step without further purification.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Bromo-2,2-diphenylbutyric acid (compound (F), 23 g, 72 mmol) was suspended in 150 mL of chloroform, and 20 mL of thionyl chloride (270 mmol) was added dropwise. After addition of the thionyl chloride, 0.2 mL of dimethylformamide was added, and the resulting solution heated at reflux for about 4 hours. The reaction mixture was then concentrated under reduced pressure to provide 4-bromo-2,2-diphenylbutyric acid chloride (compound (G) as a pale yellow oil that was used int the following step without further purifiction.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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